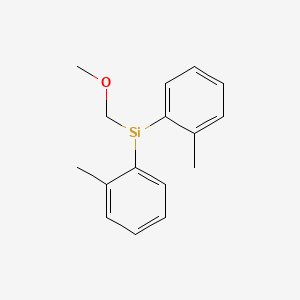
(Methoxymethyl)bis(2-methylphenyl)silyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methoxymethyl)bis(2-methylphenyl)silyl is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is particularly notable for its use as a protecting group in organic synthesis, where it helps to shield reactive functional groups from unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methoxymethyl)bis(2-methylphenyl)silyl typically involves the reaction of (2-methylphenyl)magnesium bromide with chloromethylmethoxysilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems helps to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(Methoxymethyl)bis(2-methylphenyl)silyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
(Methoxymethyl)bis(2-methylphenyl)silyl has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions of functional groups.
Biology: Employed in the synthesis of biologically active molecules where selective protection of functional groups is crucial.
Medicine: Utilized in the development of pharmaceuticals where precise control over molecular structure is required.
Industry: Applied in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The primary mechanism by which (Methoxymethyl)bis(2-methylphenyl)silyl exerts its effects is through the formation of stable silyl ethers. These ethers protect reactive functional groups by forming a temporary, inert barrier that can be selectively removed under specific conditions. The molecular targets and pathways involved include the hydroxyl and amino groups in organic molecules, which are commonly protected during multi-step synthesis .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride (TMS-Cl)
- Triisopropylsilyl chloride (TIPS-Cl)
- Tert-butyldimethylsilyl chloride (TBDMS-Cl)
Uniqueness
(Methoxymethyl)bis(2-methylphenyl)silyl is unique due to its specific steric and electronic properties, which provide enhanced stability and selectivity compared to other silyl protecting groups. Its methoxymethyl group offers additional protection against hydrolysis, making it particularly useful in aqueous or acidic environments .
Properties
CAS No. |
646522-66-9 |
|---|---|
Molecular Formula |
C16H19OSi |
Molecular Weight |
255.41 g/mol |
InChI |
InChI=1S/C16H19OSi/c1-13-8-4-6-10-15(13)18(12-17-3)16-11-7-5-9-14(16)2/h4-11H,12H2,1-3H3 |
InChI Key |
FMAHMKUBUQLPRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Si](COC)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



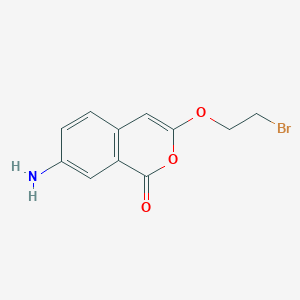
![5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate](/img/structure/B12601016.png)
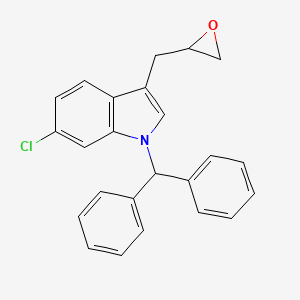
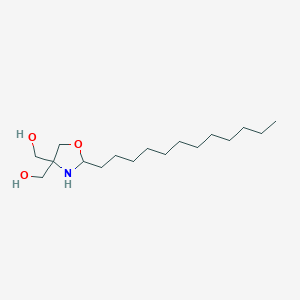
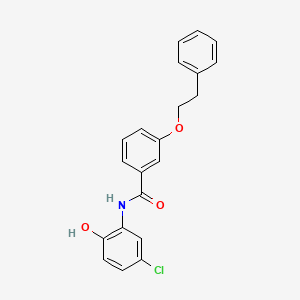
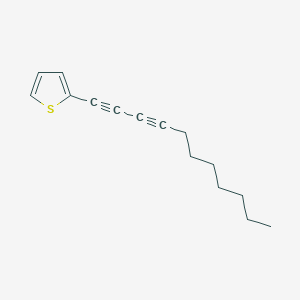
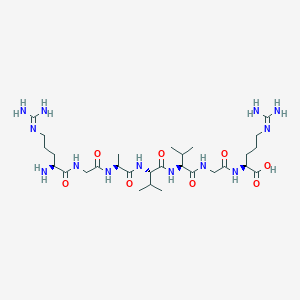
![Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-](/img/structure/B12601050.png)
![N-(6-Amino-5-chloropyridin-3-yl)-5-[3-(cyano-dimethylmethyl)benzoylamino]-2-methylbenzamide](/img/structure/B12601056.png)
![3-Methyl-N-{[4-(1,3-thiazol-2-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B12601058.png)
![1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine](/img/structure/B12601059.png)
![4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12601062.png)
![7-Phenyl-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601071.png)
